(3-(3-(4-Nitrophenyl)ureido)phenyl)boronic acid
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Overview
Description
(3-(3-(4-Nitrophenyl)ureido)phenyl)boronic acid is an organoboron compound with the molecular formula C₁₃H₁₂BN₃O₅ and a molecular weight of 301.06 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a urea linkage and a nitrophenyl group. It is primarily used in research settings and has applications in various fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(3-(4-Nitrophenyl)ureido)phenyl)boronic acid typically involves the following steps:
Formation of the Urea Linkage: The initial step involves the reaction of 4-nitrophenyl isocyanate with 3-aminophenylboronic acid under controlled conditions to form the urea linkage.
Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure the compound meets the required specifications for research and development purposes .
Chemical Reactions Analysis
Types of Reactions
(3-(3-(4-Nitrophenyl)ureido)phenyl)boronic acid undergoes various chemical reactions, including:
Substitution Reactions: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions, such as using hydrogen gas and a palladium catalyst.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically requires a palladium catalyst, a base (e.g., potassium carbonate), and an aryl or vinyl halide as the coupling partner. The reaction is usually carried out in an inert atmosphere at elevated temperatures.
Reduction: Common reagents for the reduction of the nitro group include hydrogen gas with a palladium catalyst or chemical reducing agents such as tin(II) chloride.
Major Products Formed
Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and organic materials.
Scientific Research Applications
(3-(3-(4-Nitrophenyl)ureido)phenyl)boronic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: The compound can be used to study enzyme inhibition, as boronic acids are known to inhibit serine proteases and other enzymes.
Medicine: Research into boronic acid derivatives has shown potential in developing new therapeutic agents, including protease inhibitors and anticancer drugs.
Industry: The compound’s ability to form stable complexes with diols makes it useful in the development of sensors and materials for detecting sugars and other biomolecules
Mechanism of Action
The mechanism of action of (3-(3-(4-Nitrophenyl)ureido)phenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them effective inhibitors of enzymes that have active site serine or threonine residues. This interaction can disrupt the enzyme’s function, leading to inhibition of its activity. The nitrophenyl and urea groups may also contribute to the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in similar applications but lacks the urea and nitrophenyl groups.
4-Nitrophenylboronic Acid: Contains the nitrophenyl group but lacks the urea linkage, making it less versatile in certain reactions.
(3-Aminophenyl)boronic Acid: Contains the amino group instead of the nitro group, which can lead to different reactivity and applications.
Uniqueness
(3-(3-(4-Nitrophenyl)ureido)phenyl)boronic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. The presence of the urea linkage and nitrophenyl group enhances its binding properties and makes it a valuable tool in research and development .
Properties
IUPAC Name |
[3-[(4-nitrophenyl)carbamoylamino]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BN3O5/c18-13(15-10-4-6-12(7-5-10)17(21)22)16-11-3-1-2-9(8-11)14(19)20/h1-8,19-20H,(H2,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRHTSSVLWVJFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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